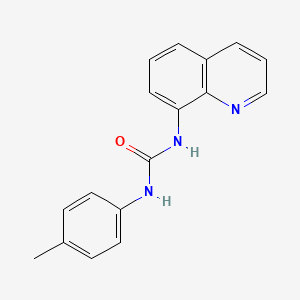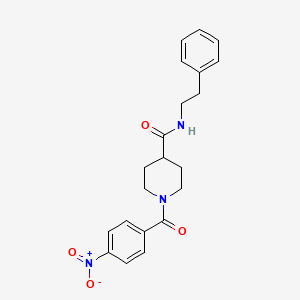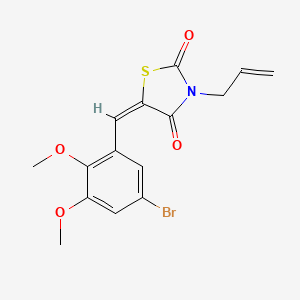![molecular formula C25H32ClN3O3S B3539413 [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B3539413.png)
[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone
Vue d'ensemble
Description
[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or sulfonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane (DCM), bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise as a ligand for serotonin receptors, which are involved in various neurological processes. This makes it a candidate for the development of new drugs for the treatment of psychiatric and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions .
Mécanisme D'action
The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, the compound can modulate their activity, leading to changes in neurotransmitter levels and signaling pathways. This can result in various physiological effects, including alterations in mood, cognition, and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with similar structural features and biological activities.
Uniqueness
What sets [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone apart is its unique combination of piperazine and sulfonyl groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN3O3S/c1-18-15-19(2)24(20(3)16-18)33(31,32)29-9-7-21(8-10-29)25(30)28-13-11-27(12-14-28)23-6-4-5-22(26)17-23/h4-6,15-17,21H,7-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGXDZDUXBBYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3539341.png)
![N-[4-(2-chlorophenoxy)phenyl]-3-nitrobenzamide](/img/structure/B3539359.png)
![5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3539366.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide](/img/structure/B3539375.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B3539380.png)
![N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B3539383.png)

![3,5-dichloro-N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B3539387.png)

![2-(4-chlorophenyl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3539409.png)

![ETHYL 3-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE](/img/structure/B3539426.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3539431.png)
